3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
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Overview
Description
3-Benzyl-3-azaspiro[bicyclo[321]octane-8,2’-[1,3]dioxolane] hydrochloride is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a benzyl group, an azaspiro moiety, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[3.2.1]octane core, followed by the introduction of the azaspiro and dioxolane functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
8-Azabicyclo[3.2.1]octane: A core structure found in tropane alkaloids, known for their biological activity.
Uniqueness
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride is unique due to its combination of a benzyl group, an azaspiro moiety, and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16;/h1-5,14-15H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLAOKQAAPFOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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